GC-MS Fingerprint vs. 5-(4-Fluorophenyl) Regioisomer
The target compound possesses a verified GC-MS spectrum archived in the Wiley Registry of Mass Spectral Data 2023, with a unique InChIKey of PMEKECWKQLRLPT-UHFFFAOYSA-N [1]. The regioisomeric analog 4-chloro-5-(4-fluorophenyl)-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 907585-54-0) yields a different InChIKey due to the altered substitution position, producing a distinct chromatographic retention time and fragmentation pattern that enables unambiguous identity assignment by GC-MS comparison . This spectral baseline is essential for procurement quality verification because the two regioisomers share identical molecular formula (C₁₈H₁₁ClFN₃) and nominal mass (323 Da) but differ in substitution geometry, which would not be distinguished by LC-MS or elemental analysis alone.
| Evidence Dimension | GC-MS spectral identity / InChIKey discrimination |
|---|---|
| Target Compound Data | InChIKey PMEKECWKQLRLPT-UHFFFAOYSA-N; exact mass 323.062553 Da; GC-MS spectrum in Wiley Registry 2023 |
| Comparator Or Baseline | 4-Chloro-5-(4-fluorophenyl)-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 907585-54-0); different InChIKey and retention characteristics |
| Quantified Difference | Distinct InChIKey; δ mass identical at nominal resolution, separable by GC retention time and EI fragmentation pattern |
| Conditions | GC-MS analysis; Wiley Registry of Mass Spectral Data 2023 reference library |
Why This Matters
For procurement and QC release, the availability of a reference-grade GC-MS spectrum allows laboratories to confirm receipt of the correct regioisomer, eliminating the risk of using the 5-substituted isomer – a mistake that would redirect downstream SAR into an unintended chemical series.
- [1] Wiley Registry of Mass Spectral Data 2023; SpectraBase Compound ID GNCgVc1QQEz; 4-chloro-6-(4-fluorophenyl)-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine; InChIKey PMEKECWKQLRLPT-UHFFFAOYSA-N; Exact Mass 323.062553 g/mol. View Source
